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Introduction
The discovery of the apelin peptide family and its cognate receptor, APJ, represents a

significant advancement in our understanding of cardiovascular and metabolic regulation.

Initially identified as an orphan G protein-coupled receptor (GPCR), the subsequent

deorphanization of APJ and the characterization of its endogenous ligands have unveiled a

complex and pleiotropic signaling system with profound physiological implications. This

technical guide provides an in-depth overview of the discovery, history, and core signaling

pathways of the apelin peptide family, with a focus on the experimental methodologies that

have been pivotal in elucidating its function.

The Discovery of the Apelin Receptor (APJ) and its
Ligands
The journey to understanding the apelin system began with the identification of its receptor. In

1993, a gene encoding a novel class A GPCR was discovered through homology cloning. This

receptor displayed the highest sequence similarity to the angiotensin AT1 receptor but did not

bind angiotensin II, leading to its designation as an "orphan" GPCR, named APJ.[1]
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For five years, APJ remained an orphan receptor until a research group led by Tatemoto

successfully identified its endogenous ligand in 1998.[2] Using a reverse pharmacology

approach, they screened tissue extracts for the ability to activate APJ expressed in Chinese

Hamster Ovary (CHO) cells. This led to the isolation of a 36-amino acid peptide from bovine

stomach extracts, which they named "apelin" (APJ endogenous ligand).[2][3]

The apelin gene was found to encode a 77-amino acid preproprotein.[2] Post-translational

processing of this precursor generates a variety of biologically active C-terminal fragments, with

apelin-36, apelin-17, and apelin-13 being the most studied isoforms.[3][4] A pyroglutamylated

form of apelin-13, [Pyr1]apelin-13, has been identified as the predominant isoform in the

human heart and is more resistant to degradation.[5]

A Second Endogenous Ligand: Elabela/Toddler
In 2013, a second endogenous ligand for the APJ receptor was independently discovered by

two research groups and named Elabela and Toddler.[6] This peptide, encoded by a gene

previously considered to be in a non-coding region, shares little sequence similarity with apelin

but binds to and activates the APJ receptor.[7] Elabela/Toddler is crucial for embryonic heart

development.[8]

Experimental Protocols
The characterization of the apelin system has relied on a variety of key experimental

techniques. Below are detailed methodologies for some of the pivotal experiments.

Cloning and Expression of the Orphan GPCR (APJ)
The initial discovery of APJ involved homology-based cloning, a common technique for

identifying new members of a protein family.

Objective: To isolate and express the gene for a novel GPCR with homology to the angiotensin

AT1 receptor.

Methodology:

Probe Design: Degenerate oligonucleotide probes were designed based on the conserved

sequences of the transmembrane domains of the angiotensin AT1 receptor.
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Library Screening: A human genomic DNA library was screened with the radiolabeled

oligonucleotide probes under low-stringency hybridization conditions to allow for the

detection of related but not identical sequences.

Clone Isolation and Sequencing: Positive clones were isolated, and the DNA was sequenced

to identify the full-length open reading frame of the novel GPCR, termed APJ.

Expression Vector Construction: The APJ coding sequence was subcloned into a

mammalian expression vector (e.g., pcDNA3.1) for stable or transient expression in cell

lines.

Cell Line Transfection: The expression vector was transfected into a suitable host cell line,

such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, using

standard methods like calcium phosphate precipitation or lipofection.

Selection and Verification: For stable cell lines, cells were cultured in a selection medium

(e.g., containing G418) to select for cells that had integrated the vector. The expression of

the receptor was then verified by methods such as RT-PCR, western blotting, or radioligand

binding assays.[5][9][10]

Isolation and Purification of Apelin from Bovine
Stomach
The discovery of apelin was a landmark achievement in deorphanizing APJ.

Objective: To isolate the endogenous ligand for the APJ receptor from a biological source.

Methodology:

Tissue Extraction: Bovine stomach tissue was homogenized and extracted with an acidic

solution to solubilize peptides.

Fractionation: The crude extract was subjected to a series of chromatographic steps to

separate the components based on their physicochemical properties. This typically involved:

Cation-exchange chromatography: To enrich for positively charged peptides.
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Reversed-phase high-performance liquid chromatography (RP-HPLC): Multiple rounds of

RP-HPLC with different solvent systems were used to achieve high purity.

Bioassay-Guided Purification: At each step of the purification process, the fractions were

tested for their ability to activate APJ-expressing CHO cells. The primary assay measured

the change in extracellular acidification rate, a hallmark of GPCR activation.[2]

Amino Acid Sequencing: The purified active peptide was subjected to Edman degradation to

determine its amino acid sequence.

cDNA Cloning: Based on the peptide sequence, degenerate oligonucleotide probes were

designed and used to screen a bovine stomach cDNA library to clone the full-length cDNA

encoding the apelin preproprotein.[2]

Radioligand Binding Assay for Apelin Receptor
Radioligand binding assays are fundamental for characterizing the interaction between a ligand

and its receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of apelin peptides

for the APJ receptor.

Methodology:

Membrane Preparation:

CHO or HEK293 cells stably expressing the APJ receptor are harvested.

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM

EDTA, with protease inhibitors).

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell

membranes.

The membrane pellet is washed and resuspended in a binding buffer.[11]
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Saturation Binding Assay:

A fixed amount of membrane protein is incubated with increasing concentrations of a

radiolabeled apelin peptide (e.g., [125I]-[Pyr1]apelin-13).

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period

(e.g., 60 minutes) to reach equilibrium.

Non-specific binding is determined in a parallel set of tubes containing a high

concentration of the corresponding unlabeled apelin peptide.

The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate

bound from free radioligand.

The radioactivity retained on the filters is measured using a gamma counter.

Specific binding is calculated by subtracting non-specific binding from total binding. The

data is then analyzed using non-linear regression to determine the Kd and Bmax.[11][12]

Competition Binding Assay:

A fixed concentration of radiolabeled apelin is incubated with cell membranes in the

presence of increasing concentrations of an unlabeled competing ligand.

The assay is performed under the same conditions as the saturation binding assay.

The concentration of the competing ligand that inhibits 50% of the specific binding of the

radioligand (IC50) is determined.

The inhibition constant (Ki) of the competing ligand is calculated from the IC50 value using

the Cheng-Prusoff equation.[5][8]

ERK1/2 Phosphorylation Assay
This assay is used to investigate the activation of a key downstream signaling pathway.

Objective: To determine if apelin stimulates the phosphorylation of ERK1/2 in cells expressing

the APJ receptor.
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Methodology:

Cell Culture and Stimulation:

Cells expressing the APJ receptor (e.g., A549 or transfected HEK293 cells) are cultured to

near confluence.

Cells are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

Cells are then stimulated with different concentrations of apelin for various time points

(e.g., 0, 5, 15, 30, 45, 60 minutes).[13]

Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and then lysed with a

lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation

state of the proteins.

Western Blotting:

The protein concentration of the cell lysates is determined using a standard protein assay

(e.g., BCA assay).

Equal amounts of protein from each sample are separated by SDS-PAGE.

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2

(p-ERK1/2).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody

against total ERK1/2.
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Densitometry: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified using

densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the

extent of ERK1/2 activation.[13][14][15]

Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of apelin peptides and

related ligands with the APJ receptor.

Table 1: Binding Affinities of Apelin Peptides and Elabela for the APJ Receptor

Ligand
Cell
Type/Tissue

Radioligand Assay Type Kd / Ki (nM) Reference

[Pyr1]apelin-

13
CHO-APJ

[125I]-

[Pyr1]apelin-

13

Saturation 0.35 [1]

Apelin-13
Human Left

Ventricle

[125I]-

[Pyr1]apelin-

13

Competition 3.2 µM [16]

Apelin-13 CHO-K1-APJ
[125I]-apelin-

13
Competition - [16]

Elabela-32 CHO-hAPJ

[125I]-

[Pyr1]apelin-

13

Competition ~1.0 [17]

Elabela-21 CHO-hAPJ

[125I]-

[Pyr1]apelin-

13

Competition ~1.0 [17]

Elabela-11 CHO-hAPJ

[125I]-

[Pyr1]apelin-

13

Competition ~1.0 [17]

Table 2: Functional Potencies of Apelin Peptides and Elabela
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Ligand Assay Cell Type EC50 (nM) Reference

Apelin-13 cAMP Inhibition CHO-hAPJ < 1.0 [17]

Elabela-32 cAMP Inhibition CHO-hAPJ < 1.0 [17]

Elabela-21 cAMP Inhibition CHO-hAPJ < 1.0 [17]

Elabela-11 cAMP Inhibition CHO-hAPJ < 1.0 [17]

Elabela cAMP Inhibition CHO-hAPJ 11.1 [8]

Elabela
ERK1/2

Phosphorylation
CHO-hAPJ 14.3 [8]

Signaling Pathways
The APJ receptor is a class A GPCR that primarily couples to the inhibitory G protein (Gαi) and

the Gαq/11 protein.[4][15] Activation of these pathways leads to a cascade of intracellular

events that mediate the diverse physiological effects of apelin.

Gαi-Mediated Signaling
Upon apelin binding, the Gαi subunit of the heterotrimeric G protein is activated. This leads to:

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl

cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Activation of PI3K/Akt Pathway: The Gβγ subunits released upon Gαi activation can

stimulate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of

Akt (also known as Protein Kinase B). The PI3K/Akt pathway is crucial for cell survival,

proliferation, and metabolism.

Activation of the MAPK/ERK Pathway: Gαi signaling can also lead to the activation of the

Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-

Regulated Kinase (ERK) 1/2 pathway.[14] This pathway is a key regulator of cell growth and

differentiation.

Gαq-Mediated Signaling
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Activation of the Gαq subunit by the apelin-bound APJ receptor initiates a distinct signaling

cascade:

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates Phospholipase C

(PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17]

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the

release of stored calcium (Ca2+) into the cytoplasm.

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of

DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of

downstream targets to modulate cellular responses.

Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

concepts discussed in this guide.

1993 Discovery of APJ as an orphan GPCRO'Dowd et al.

1998 Isolation of Apelin from bovine stomachTatemoto et al.

2013 Discovery of Elabela/ToddlerTwo independent groups
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Caption: Timeline of the key discoveries in the apelin peptide family.
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Caption: Processing of the apelin preproprotein into active peptides.

Cell Membrane Cytoplasm

Apelin APJ Receptor Gαi

Gβγ

Adenylyl Cyclase

ERK1/2

PI3K

cAMP Cellular Response

Akt

Click to download full resolution via product page

Caption: Apelin/APJ Gαi-mediated signaling pathway.
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Caption: Apelin/APJ Gαq-mediated signaling pathway.

Conclusion
The discovery of the apelin peptide family and its receptor, APJ, has opened up new avenues

for research into the physiological and pathological processes governing cardiovascular and
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metabolic health. The intricate signaling network activated by apelin and Elabela/Toddler

highlights the complexity of this system and underscores its potential as a therapeutic target for

a range of diseases. This technical guide has provided a comprehensive overview of the key

historical discoveries, detailed experimental protocols, and core signaling pathways that form

the foundation of our current understanding of the apelin system. Continued research in this

field holds the promise of developing novel therapeutics that can modulate this important

signaling axis for the benefit of human health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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